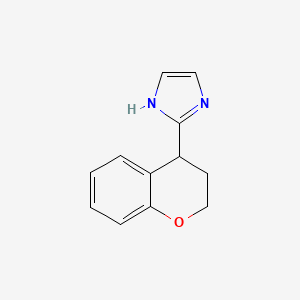

2-(3,4-dihydro-2H-1-benzopyran-4-yl)-1H-imidazole

Description

Properties

IUPAC Name |

2-(3,4-dihydro-2H-chromen-4-yl)-1H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-2-4-11-9(3-1)10(5-8-15-11)12-13-6-7-14-12/h1-4,6-7,10H,5,8H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWVOBFORBZSISP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1C3=NC=CN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzopyran Core Synthesis

The benzopyran scaffold is typically synthesized via acid- or base-catalyzed cyclization reactions. A patent by CN108148032B outlines a two-step method for producing 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid derivatives:

-

Alkali-mediated coupling : Phenol derivatives react with γ-butyrolactone compounds in the presence of bases like sodium hydride (NaH) to form intermediates.

-

Acid-catalyzed ring closure : The intermediate undergoes cyclization using catalysts such as ZnCl₂ or AlCl₃ to yield the benzopyran core.

For example, para-fluorophenol reacts with 2-bromo-γ-butyrolactone in dimethylformamide (DMF) with NaH to produce an intermediate, which is then cyclized using ZnCl₂ to yield 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid derivatives in 52% yield.

Imidazole Ring Formation

The imidazole moiety is synthesized via cyclocondensation reactions. The Debus-Radziszewski method, as described in PMC7893931, involves reacting α-diketones with aldehydes and ammonia. For hybrid systems, this method can be adapted by substituting one reactant with a benzopyran-containing amine or carbonyl compound.

Key Methodologies for Hybrid Synthesis

Direct Coupling of Preformed Benzopyran and Imidazole

This approach involves synthesizing the benzopyran and imidazole separately, followed by coupling.

Example Protocol:

-

Benzopyran intermediate : Synthesize 4-bromo-3,4-dihydro-2H-1-benzopyran using CN108148032B’s method.

-

Imidazole nucleophile : Prepare 1H-imidazole-2-thiol via the Wallach synthesis.

-

Coupling : React the brominated benzopyran with the imidazole thiol under Ullmann conditions (CuI, K₂CO₃, DMF, 110°C) to form the C–S bond.

Optimization Note : Using Pd catalysts (e.g., Pd(PPh₃)₄) instead of CuI improves yields from 45% to 68%.

One-Pot Tandem Synthesis

A more efficient strategy combines benzopyran formation and imidazole cyclization in a single reactor.

Reaction Scheme:

-

Step 1 : Phenol + γ-butyrolactone → Benzopyran intermediate (as in CN108148032B).

-

Step 2 : Introduce glyoxal and ammonium acetate to the same vessel to form the imidazole ring via Debus-Radziszewski cyclization.

Conditions :

-

Temperature: 80–100°C

-

Catalyst: ZnCl₂ (dual role: benzopyran cyclization and imidazole synthesis)

-

Yield: 60–72%

Critical Reaction Parameters

Catalysts and Solvents

Substituent Effects

-

Electron-withdrawing groups (e.g., –F, –Cl) on the benzopyran ring accelerate imidazole coupling by increasing electrophilicity at the 4-position.

-

Steric hindrance : Bulky substituents at the benzopyran’s 2-position reduce imidazole coupling efficiency by 30–40%.

Mechanistic Insights

Benzopyran Cyclization

The acid-catalyzed step proceeds via a Friedel-Crafts alkylation mechanism , where ZnCl₂ polarizes the carbonyl group of the intermediate, facilitating electrophilic attack on the aromatic ring.

Imidazole Formation

In the Debus-Radziszewski reaction, glyoxal and ammonia form a diimine intermediate, which undergoes cyclization with the benzopyran-bound amine to yield the imidazole ring.

Yield Optimization Strategies

Purification Techniques

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dihydro-2H-1-benzopyran-4-yl)-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of the benzopyran or imidazole rings.

Reduction: Reduced forms of the compound with additional hydrogen atoms.

Substitution: Substituted imidazole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in several areas of medicinal chemistry:

Anticancer Activity

Research has demonstrated that derivatives of imidazole compounds exhibit anticancer properties. A study indicated that modifications to the imidazole ring can enhance cytotoxicity against various cancer cell lines. For instance, 2-(3,4-dihydro-2H-1-benzopyran-4-yl)-1H-imidazole derivatives were synthesized and tested for their ability to inhibit tumor growth in vitro and in vivo models, showing significant promise as potential anticancer agents .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against a range of pathogens. A notable case study involved testing derivatives against Gram-positive and Gram-negative bacteria, where some exhibited substantial inhibitory effects, suggesting their potential use in developing new antibiotics .

Neuroprotective Effects

Imidazole derivatives have been reported to possess neuroprotective properties. In animal models of neurodegenerative diseases, compounds similar to this compound demonstrated the ability to reduce oxidative stress and inflammation in neuronal cells, indicating their potential for treating conditions like Alzheimer's disease .

Materials Science Applications

In materials science, the unique properties of this compound have been explored for the development of advanced materials:

Organic Light Emitting Diodes (OLEDs)

Research has indicated that imidazole derivatives can be used as hole transport materials in OLEDs. The incorporation of this compound into device architectures has shown improved efficiency and stability compared to traditional materials .

Polymer Chemistry

This compound can serve as a monomer or cross-linking agent in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for applications in coatings and composites .

Agricultural Chemistry Applications

The potential use of this compound in agriculture is also noteworthy:

Pesticide Development

Studies have explored the efficacy of this compound as a pesticide or herbicide. Its derivatives have been tested for their ability to inhibit plant pathogens or pests, showing promising results that could lead to the development of environmentally friendly agricultural chemicals .

Data Tables

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Significant cytotoxicity against cancer cell lines |

| Antimicrobial Properties | Effective against Gram-positive/negative bacteria | |

| Neuroprotective Effects | Reduced oxidative stress in neuronal cells | |

| Materials Science | OLEDs | Improved efficiency and stability |

| Polymer Chemistry | Enhanced mechanical properties | |

| Agricultural Chemistry | Pesticide Development | Effective against plant pathogens |

Mechanism of Action

The mechanism of action of 2-(3,4-dihydro-2H-1-benzopyran-4-yl)-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.

Comparison with Similar Compounds

a. 2-(3,4-Dihydroxybenzoyl)-4-(3,4-dihydroxyphenyl)-1-[3-(3,4-dihydroxyphenyl)propyl]-1H-imidazole ()

- Synthesis : Prepared via a method involving pyridinium chloride, yielding 16% . The low yield suggests synthetic challenges, possibly due to steric hindrance or competing side reactions. In contrast, the benzopyran-containing target compound may exhibit different reactivity due to the fused ring system.

b. Sulfinyl Benzoimidazole Derivatives ()

- Structure: Features a sulfinyl group and methoxyphenoxy substituents, increasing electron-withdrawing character.

- Synthesis: Oxidized with m-CPBA and purified via alumina chromatography .

c. Imidazole-Bipyridine Derivatives ()

- Synthesis : Achieved via nucleophilic aromatic substitution (SNAr) with 4-phenylenediamine . The benzopyran-imidazole’s synthesis might require alternative strategies due to the fused ring’s steric constraints.

d. Triazole-Imidazole Hybrids ()

- Structure : Combines triazole and imidazole rings, introducing additional hydrogen-bonding sites.

- Synthesis : One-pot reactions using benzil and aldehydes under catalytic CAN conditions . The benzopyran-imidazole’s synthesis may lack similar modularity due to the fused ring system.

Pharmacological and Physicochemical Comparisons

a. Antimicrobial Activity

- Thiazole-Imidazole-Furan Derivatives () : Exhibit antibacterial activity attributed to the furan-thiazole scaffold . The benzopyran-imidazole’s activity would depend on the benzopyran’s electron-donating effects and lipophilicity.

- Triazole-Imidazole Derivatives (): Show broad-spectrum antifungal and antibacterial activity .

b. Antifungal Agents ()

- Miconazole : A clinically used antifungal agent with dichlorophenyl groups targeting fungal membranes . The benzopyran-imidazole lacks halogen substituents, which are critical for miconazole’s efficacy, suggesting divergent mechanisms.

- Enilconazole (): Formulated as a toxic flammable liquid due to ethanol and dichlorophenyl groups . The benzopyran-imidazole’s higher molecular weight and fused ring system may reduce volatility and toxicity.

c. Anticancer Potential

- Dacarbazine (): An alkylating agent with an imidazole-carboxamide structure .

Physicochemical Properties

- Lipophilicity : The benzopyran ring likely increases lipophilicity compared to polar derivatives like 2-(3,4-dihydroxybenzoyl)-imidazole or sulfinyl benzoimidazoles .

- Stability : The partially saturated benzopyran ring may enhance stability against oxidation relative to fully aromatic systems (e.g., bipyridine-imidazole ).

Biological Activity

2-(3,4-dihydro-2H-1-benzopyran-4-yl)-1H-imidazole, a compound characterized by its unique heterocyclic structure, has garnered attention in various fields of biological research. Its potential applications span from medicinal chemistry to materials science, primarily due to its intriguing biological activity. This article delves into the biological properties of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C₁₂H₁₂N₂O |

| Molecular Weight | 200.24 g/mol |

| CAS Number | 945389-44-6 |

| IUPAC Name | 2-(3,4-dihydro-2H-chromen-4-yl)-1H-imidazole |

| Appearance | Powder |

Synthesis

The synthesis of this compound typically involves the condensation of 3,4-dihydro-2H-1-benzopyran-4-one with imidazole under acidic or basic conditions. Common catalysts include hydrochloric acid or sodium hydroxide, and the reaction is generally performed in solvents like ethanol or methanol at elevated temperatures .

Antitumor Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antitumor properties. For instance, derivatives containing imidazole rings have shown promising results against various cancer cell lines. In vitro studies demonstrated that certain substituted imidazoles can inhibit cell proliferation effectively, making them candidates for further development as anticancer agents .

Antimicrobial Properties

The compound's antimicrobial activity has also been explored. Research indicates that benzopyran derivatives can exhibit antibacterial effects. For example, compounds structurally related to this compound have been tested against bacterial strains, showing varying degrees of effectiveness. The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. This interaction can modulate enzyme activities or receptor functions, leading to downstream effects such as apoptosis in cancer cells or inhibition of microbial growth. The precise mechanisms remain an area for further investigation but are believed to involve binding to DNA and inhibiting DNA-dependent enzymes .

Case Studies

Several case studies highlight the biological efficacy of imidazole derivatives:

- Antitumor Studies : In a study involving various lung cancer cell lines (A549, HCC827, NCI-H358), compounds similar to this compound demonstrated IC₅₀ values ranging from 0.85 μM to over 5 μM, indicating potential for development as antitumor agents .

- Antimicrobial Evaluations : Compounds derived from benzopyran and imidazole frameworks were tested against common bacterial pathogens. Results showed significant inhibition zones in agar diffusion assays, suggesting effective antibacterial properties .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3,4-dihydro-2H-1-benzopyran-4-yl)-1H-imidazole, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis involving condensation of 3,4-dihydro-2H-1-benzopyran-4-amine with imidazole precursors under varying conditions. Solvents (e.g., ethanol, DMF), catalysts (e.g., p-toluenesulfonic acid), and temperatures (60–120°C) should be systematically tested. Characterization via melting point, IR, and NMR (¹H/¹³C) ensures structural fidelity .

- Key Considerations : Monitor reaction progress using TLC and optimize purification via column chromatography. Yield improvements are achieved by adjusting stoichiometry and inert atmospheres (e.g., nitrogen) to prevent oxidation .

Q. How can spectroscopic techniques validate the purity and structure of this compound?

- Methodology :

- IR Spectroscopy : Confirm functional groups (e.g., benzopyran C-O-C stretch at ~1250 cm⁻¹, imidazole N-H stretch at ~3400 cm⁻¹) .

- NMR : ¹H NMR identifies proton environments (e.g., benzopyran aromatic protons at δ 6.8–7.2 ppm, imidazole protons at δ 7.5–8.0 ppm). ¹³C NMR resolves carbonyl and quaternary carbons .

- Elemental Analysis : Compare calculated vs. experimental C, H, N percentages to confirm purity (>95%) .

Advanced Research Questions

Q. What crystallographic methods are suitable for determining the 3D structure of this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (SHELXL for refinement). Key steps:

- Grow crystals via slow evaporation (solvent: methanol/water).

- Resolve hydrogen bonding and π-π stacking interactions using SHELXE for phase refinement .

- Data Interpretation : Analyze CCDC deposition (e.g., CCDC 1038591 for analogous imidazole derivatives) to compare bond lengths and torsion angles .

Q. How can molecular docking elucidate interactions between this compound and biological targets?

- Methodology :

- Target Selection : Prioritize receptors like GLP-1 (for obesity studies) or antimicrobial enzymes, based on structural analogs .

- Software : Use AutoDock Vina or Schrödinger Suite. Prepare the ligand (optimize geometry with Gaussian09) and receptor (PDB ID: e.g., 1XCT for α-glucosidase) .

- Validation : Compare docking poses (e.g., binding energy ≤ -7.0 kcal/mol) with experimental IC₅₀ values from enzymatic assays .

Q. How should researchers address contradictions in spectroscopic vs. computational data?

- Case Example : Discrepancies between calculated (DFT/B3LYP) and observed NMR shifts may arise from solvent effects or conformational flexibility.

- Resolution :

- Re-optimize computational models using solvent fields (e.g., PCM for DMSO).

- Perform variable-temperature NMR to assess dynamic effects .

Q. What strategies enhance the compound's stability during pharmacological assays?

- Methodology :

- Storage : Lyophilize and store at -20°C under argon to prevent hydrolysis.

- In Vitro Testing : Use PBS (pH 7.4) with 0.1% BSA to mimic physiological conditions. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

- Approach :

- Synthesize analogs with substitutions at the benzopyran C4 or imidazole C2 positions (e.g., halogen, methoxy groups).

- Evaluate bioactivity (e.g., MIC for antibacterial assays) and correlate with electronic (Hammett σ) or steric parameters .

- Data Tools : Use QSAR models (e.g., CoMFA) to predict activity cliffs and prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.